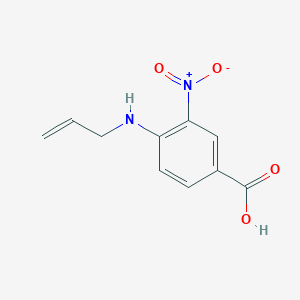

4-(烯丙基氨基)-3-硝基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves a Fischer esterification reaction, which is a straightforward process that can be completed within 1 hour to 16 hours, depending on the desired yield . This suggests that the synthesis of 4-(Allylamino)-3-nitrobenzoic acid could potentially be achieved through similar esterification reactions or by modifying the amino group of a related compound.

Molecular Structure Analysis

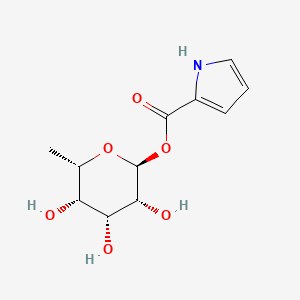

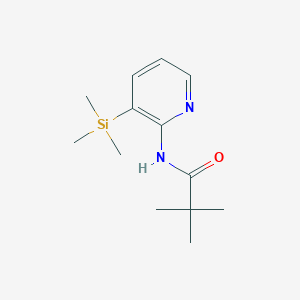

The molecular structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a compound with some structural similarities, shows that the dihedral angles of the substituent groups with respect to the phenyl moiety are quite specific, indicating that the molecular geometry of nitrobenzoic acid derivatives is an important factor in their chemical behavior . This information can be extrapolated to hypothesize about the molecular structure of 4-(Allylamino)-3-nitrobenzoic acid, which would likely also exhibit specific dihedral angles affecting its properties.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-(Allylamino)-3-nitrobenzoic acid, but they do provide information on the reactivity of similar compounds. For instance, 4-aminobenzoic acid has been shown to form molecular adducts with various halo and nitro substituted aromatic compounds, indicating a propensity for hydrogen bonding and potential for forming cocrystals . This suggests that 4-(Allylamino)-3-nitrobenzoic acid may also participate in similar reactions, potentially leading to the formation of adducts or cocrystals with other aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 4-nitroaniline 4-aminobenzoic acid, have been studied, revealing that these materials can exhibit specific thermal properties, such as a sharp melting point, and optical properties, such as a defined cutoff wavelength and optical band gap . These findings can be used to infer that 4-(Allylamino)-3-nitrobenzoic acid might also display distinct thermal and optical properties that could be characterized using similar analytical techniques.

科学研究应用

分子结构分析

4-(乙酰氨基)-3-羟基-5-硝基苯甲酸,与 4-(烯丙基氨基)-3-硝基苯甲酸类似的化合物,已被研究其分子结构。它以氢键二聚体形式结晶,对于了解类似化合物中取代基团的二面角至关重要,这对于设计流感病毒神经氨酸酶蛋白抑制剂至关重要 (Jedrzejas 等人,1995).

化学合成

研究表明,硝基苯甲酸衍生物在化学合成中具有潜力。例如,使用源自 4-氰基-3-硝基苯甲酸的环金属化铱 C,O-苯甲酸酯对碳酸酯进行对映选择性转移氢化,证明了以各种立体选择性和对映控制方式合成(羟甲基)烯丙基化产物 (Zhang 等人,2010).

晶体学研究

研究 4-硝基苯甲酸盐,包括烯丙基氨基盐,对于了解晶体堆积中的超分子结构至关重要。这些研究揭示了晶体中的离子形式如何通过氢键结合在一起,形成链状结构和二维层 (Chumakov 等人,2006).

热学和动力学研究

硝基苯甲酸衍生物,包括 4-硝基苯甲酸,已对其热行为和动力学进行了分析。这项研究在医药领域具有重要意义,它提供了对这些化合物的热稳定性和相变的见解 (Crisan 等人,2018).

发光研究

硝基苯甲酸配合物的发光量子产率,其结构与 4-(烯丙基氨基)-3-硝基苯甲酸相似,一直是人们感兴趣的课题。此类研究对于开发发光的镧系离子配合物聚合物很重要 (de Bettencourt-Dias & Viswanathan, 2006).

电化学过程

4-硝基甲苯介导电氧化成 4-硝基苯甲酸是 4-(烯丙基氨基)-3-硝基苯甲酸衍生物如何用于电化学过程的一个关键示例。相转移剂的存在加速了反应,突出了其在工业化学转化中的重要性 (Lapicque & Storck, 1985).

杂环支架合成

4-氯-2-氟-5-硝基苯甲酸等与 4-(烯丙基氨基)-3-硝基苯甲酸在结构上相关的化合物已被用作各种杂环支架合成的构建块。这证明了硝基苯甲酸衍生物在开发多种杂环化合物中的潜力,这在药物发现中至关重要 (Křupková 等人,2013).

生产过程中的危害评估

与 4-(烯丙基氨基)-3-硝基苯甲酸密切相关的 4-硝基苯甲酸的生产过程已经过危害评估的研究。这项研究对于了解化学工业中所需的安全性措施和控制措施至关重要,尤其是在涉及硝基苯甲酸衍生物的工艺中 (Andreozzi 等人,1997).

催化应用

4-硝基苯甲酸在钯催化的烯丙基 C-H 酰氧化的应用展示了类似化合物的另一应用。这项研究表明,此类化合物如何提高有机合成中的催化活性和选择性,从而深入了解更高效和可持续的化学过程 (Skhiri 等人,2021).

作用机制

Target of Action

It is structurally similar to 4-aminobenzoic acid (paba), which is known to target the enzyme pteridine synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital nutrient for bacterial growth .

Mode of Action

PABA binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This inhibition slows down bacterial cell growth and multiplication .

Biochemical Pathways

Paba, a structurally similar compound, is known to affect the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, PABA disrupts the production of folic acid, a critical component for bacterial growth and reproduction .

Result of Action

If it acts similarly to paba, it may slow down bacterial cell growth and multiplication by inhibiting the synthesis of folic acid .

属性

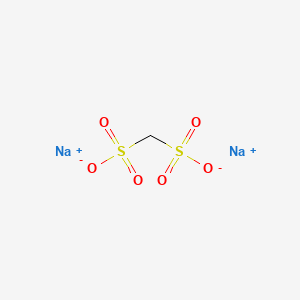

IUPAC Name |

3-nitro-4-(prop-2-enylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h2-4,6,11H,1,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXPQLMFDNLGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471053 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allylamino)-3-nitrobenzoic acid | |

CAS RN |

160219-82-9 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)